molecular formula C11H12ClNO2S B1375652 Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 383675-06-7

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride

Cat. No.: B1375652
CAS No.: 383675-06-7
M. Wt: 257.74 g/mol
InChI Key: FYOHZTNBIRTITI-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 383675-06-7 . It has a molecular weight of 258.75 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to make aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heteroaromatic ring containing a sulfur atom . The IUPAC name for this compound is ethyl 5-amino-1H-1lambda3-benzo[b]thiophene-2-carboxylate hydrochloride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.75 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride has been a key compound in the synthesis of various chemically active derivatives. For example, it has been used to create ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives, with potential pharmacological applications (Chapman et al., 1971). Additionally, it has been instrumental in the development of C5-substituted benzo[b]thiophenes, which have shown potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Photolytic Studies

This compound has also been utilized in photolytic studies, such as in the investigation of the photolysis of azidobenzo[b]thiophens, leading to the formation of products like ethyl 4-amino-5-diethylaminobenzo[b]thiophen-2-carboxylate (Iddon, Suschitzky, & Taylor, 1974).

Structural Characterization and Crystallography

In the field of crystallography, the compound has been used to synthesize and characterize new chemical structures. For instance, a study described the synthesis and crystal structure of a new azo-Schiff base involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Menati, Mir, & Notash, 2020).

Role in Developing Anti-inflammatory Agents

This compound has been pivotal in synthesizing compounds with anti-inflammatory properties. A study highlighted the synthesis of thienopyrimidine derivatives from this compound, showing significant anti-inflammatory activity (El-kerdawy et al., 1996).

Applications in Dye Synthesis

The compound has been involved in the synthesis of azo dyes, displaying good coloration and fastness properties on polyester, indicating its utility in the textile industry (Sabnis & Rangnekar, 1989).

Properties

IUPAC Name

ethyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOHZTNBIRTITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383675-06-7
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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